Product packaging for 3-Chloro-4-methoxy-1H-indol-7-amine(Cat. No.:CAS No. 919522-67-1)

3-Chloro-4-methoxy-1H-indol-7-amine

Cat. No.: B11899915
CAS No.: 919522-67-1
M. Wt: 196.63 g/mol
InChI Key: NKWAHLRCUFBWTO-UHFFFAOYSA-N
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Description

Contextualization of Indole (B1671886) Derivatives in Contemporary Chemical Research

Indole derivatives are at the forefront of medicinal chemistry and materials science. creative-proteomics.com Their structural framework is found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, highlighting their fundamental role in biological systems. nih.govcreative-proteomics.com In recent years, research has increasingly focused on the development of novel indole-based compounds to address pressing healthcare challenges, such as drug-resistant cancers and infectious diseases. nih.govmdpi.com The ability of the indole scaffold to interact with multiple receptors contributes to the diverse biological effects of its derivatives, making it a "privileged structure" in drug discovery. nih.govresearchgate.net

Strategic Importance of Highly Substituted Indoles in Organic Synthesis

The synthesis of highly substituted indoles, such as 3-Chloro-4-methoxy-1H-indol-7-amine, is of paramount strategic importance in organic synthesis. The precise placement of various functional groups on the indole core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and physical characteristics. The development of methodologies to create these complex architectures is a significant area of research, as it opens doors to new chemical spaces and the potential discovery of novel therapeutic agents. organic-chemistry.org The challenge lies in achieving regioselectivity and functional group tolerance during the synthetic process. acs.org

Historical Development of Indole Chemistry Pertinent to Substituted Amines

The history of indole chemistry dates back to the 19th century with the isolation of indole from indigo (B80030) dye. bhu.ac.in A pivotal moment was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains a cornerstone for synthesizing substituted indoles. creative-proteomics.comwikipedia.org Over the decades, numerous other synthetic methods have been developed, including the Madelung, Reissert, and Leimgruber–Batcho syntheses, each offering different advantages for accessing various substitution patterns. bhu.ac.inwikipedia.org The introduction of amino groups onto the indole scaffold has been a particularly significant area of focus, leading to the discovery of potent bioactive molecules. The development of transition-metal-mediated amination reactions has further expanded the toolkit for creating substituted aminoindoles. nih.gov

Rationale for Academic Investigation into this compound

The specific substitution pattern of this compound presents a compelling case for academic investigation. The presence of a chlorine atom at the C-3 position, a methoxy (B1213986) group at C-4, and an amine group at C-7 creates a unique electronic and steric environment. The chlorine atom can act as a useful handle for further functionalization through cross-coupling reactions. The methoxy group, an electron-donating group, can influence the reactivity of the benzene (B151609) portion of the indole ring. The amino group at the 7-position is a key feature, as aromatic amines are common pharmacophores in many biologically active compounds. Understanding the interplay of these substituents is crucial for predicting the compound's chemical behavior and potential applications.

Overview of Methodological Challenges and Research Opportunities for Complex Indole Scaffolds

The synthesis of complex indole scaffolds like this compound is not without its challenges. Achieving regioselective functionalization of the indole nucleus, especially at the less reactive positions, remains a significant hurdle. luc.edu The development of efficient and scalable synthetic routes that tolerate a wide range of functional groups is an ongoing area of research. researchgate.net However, these challenges also present numerous research opportunities. The exploration of novel catalytic systems, including those based on transition metals and organocatalysis, continues to provide new avenues for indole synthesis. organic-chemistry.orgacs.org Furthermore, the development of methods for the late-stage functionalization of indole cores allows for the rapid generation of diverse molecular libraries for biological screening. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2O B11899915 3-Chloro-4-methoxy-1H-indol-7-amine CAS No. 919522-67-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919522-67-1

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

3-chloro-4-methoxy-1H-indol-7-amine

InChI

InChI=1S/C9H9ClN2O/c1-13-7-3-2-6(11)9-8(7)5(10)4-12-9/h2-4,12H,11H2,1H3

InChI Key

NKWAHLRCUFBWTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CNC2=C(C=C1)N)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 4 Methoxy 1h Indol 7 Amine and Its Analogs

Retrosynthetic Analysis and Key Disconnections for the Substituted Indole (B1671886) Core

A retrosynthetic analysis of 3-chloro-4-methoxy-1H-indol-7-amine reveals several strategic disconnections for the formation of the indole ring. The primary approaches involve either forming the C2-C3 bond or the N1-C2 and C3-C3a bonds in the final steps. Key precursors would logically be appropriately substituted anilines and a three-carbon unit, or a pre-functionalized benzene (B151609) ring bearing both amino and side-chain functionalities ripe for cyclization.

For instance, one disconnection strategy would involve a substituted 2-alkynylaniline, which could undergo an intramolecular cyclization. Another approach might start from a substituted o-toluidine (B26562) derivative, which can be cyclized under specific conditions to form the indole ring. The choice of disconnection is often dictated by the availability of starting materials and the desired regioselectivity of the final product.

Direct and Indirect Approaches to Indole Ring Formation

The synthesis of the polysubstituted indole core of this compound can be achieved through various classical and modern synthetic methods.

Adaptations of Classical Indole Syntheses

Classical indole syntheses, while sometimes requiring harsh conditions, remain valuable tools for constructing the indole nucleus.

Fischer Indole Synthesis : This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For a polysubstituted indole, a correspondingly substituted phenylhydrazine would be required.

Madelung Synthesis : The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base. wikipedia.org This method is one of the few base-catalyzed thermal cyclizations known to produce indoles. wikipedia.org A significant modification, known as the Smith-modified Madelung synthesis, utilizes organolithium reagents to facilitate the reaction under milder conditions and is applicable to a wide range of substituted anilines, including those with methoxy (B1213986) and halide groups. wikipedia.org A recent advancement employs a LiN(SiMe3)2/CsF system for a tandem Madelung synthesis, offering an efficient, transition-metal-free route to N-methyl-2-phenylindoles. organic-chemistry.org This approach is noted for its high yields and compatibility with various functional groups. organic-chemistry.org

Bartoli Indole Synthesis : This reaction is particularly useful for the synthesis of 7-substituted indoles and involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.comrsc.org The presence of a sterically bulky ortho substituent generally leads to higher yields. wikipedia.orgjk-sci.com The Bartoli synthesis is considered one of the most direct and versatile methods for preparing 7-substituted indoles, a class of compounds often difficult to access through classical methods. wikipedia.orgrsc.orgresearchgate.net

Leimgruber-Batcho Indole Synthesis : This two-step method provides a high degree of flexibility and regiospecificity in the synthesis of substituted indoles. wikipedia.org It is often compared to the Bartoli synthesis for its utility in accessing specifically substituted indole derivatives. wikipedia.org

Modern Palladium-Catalyzed Cyclization Strategies

Palladium-catalyzed reactions have revolutionized indole synthesis, offering milder conditions and greater functional group tolerance.

Larock Indole Synthesis : This powerful method involves the palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. nih.govub.eduwikipedia.org A key advantage of the Larock synthesis is that it does not require a protecting group on the aniline (B41778) nitrogen. nih.gov The regioselectivity is generally high, with the bulkier alkyne substituent preferentially ending up at the C-2 position of the indole. nih.govub.edu The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne insertion and subsequent intramolecular cyclization. ub.eduwikipedia.org

Hegedus Indole Synthesis : This method utilizes the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles. wikipedia.orgthieme-connect.comwikiwand.com The reaction can proceed even with tosyl-protected amines. wikipedia.org The Hegedus synthesis has been employed in the synthesis of complex natural products and has inspired the development of further nucleopalladation methodologies. thieme-connect.com A catalytic version of this reaction has been developed using benzoquinone as an oxidant to regenerate the active Pd(II) catalyst. thieme-connect.com

Gold-Catalyzed and Copper-Catalyzed Cyclizations to Indoles

Gold and copper catalysts have emerged as powerful tools for indole synthesis, often proceeding through unique mechanistic pathways.

Gold-Catalyzed Cyclizations : Gold catalysts are highly efficient in activating alkynes, making them suitable for the synthesis of indoles from various alkyne precursors. rsc.org Recent advances have highlighted the use of gold-catalyzed annulations of alkynes to construct the indole skeleton. researchgate.net Gold(I)-catalyzed cascade reactions of azido-alkynes have also been developed for the efficient synthesis of fused indole core structures. nih.gov Furthermore, a "back-to-front" synthesis of 4-silyloxyindoles has been achieved through a gold-catalyzed cyclization of pyrrol-yn-glycol derivatives. acs.org

Copper-Catalyzed Cyclizations : Copper-catalyzed methods provide an economical and environmentally friendly alternative for indole synthesis. One approach involves a one-pot, three-component reaction of indoles, sulfonyl azides, and terminal alkynes to yield 3-functionalized indoles. rsc.org Another copper-catalyzed method allows for the synthesis of multisubstituted indoles through sequential Chan-Lam N-arylation and cross-dehydrogenative coupling reactions. rsc.org Copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives can be performed in a mixture of water and methanol (B129727) at room temperature. organic-chemistry.org

Radical Cyclization Approaches to Indole Derivatives

Radical cyclizations offer a distinct approach to indole synthesis, often proceeding under mild, metal-free conditions.

A photo-induced, metal- and photocatalyst-free reductive Heck cyclization of N-(2-chlorobenzoyl)indoles has been developed to prepare polycyclic indolinyl compounds. nih.gov The reaction is believed to proceed through the formation of radical intermediates upon light irradiation. nih.gov Another method involves the radical cyclization of simple enamines using a catalytic amount of an iridium(III) photosensitizer to prepare indoles and their derivatives. organic-chemistry.org Radical additions to the C3 position of an indole are often facile, and various cyclization strategies involving indolyl radical intermediates have been demonstrated. researchgate.net

Regioselective Functionalization Techniques for C-3, C-4, and C-7 Positions

The selective functionalization of the indole ring is crucial for the synthesis of specifically substituted derivatives like this compound.

C-3 Functionalization : The C-3 position of indole is the most nucleophilic and thus the most common site for electrophilic substitution. chemrxiv.org A ruthenium(II)-catalyzed C-3 selective alkenylation of indole derivatives has been reported, utilizing an ester directing group at the C-4 position. rsc.org Copper-catalyzed C-3 alkylation of indoles with alcohols has also been achieved through a hydrogen borrowing method. griffith.edu.au

C-4 Functionalization : Direct functionalization at the C-4 position of indole is challenging due to its lower reactivity compared to the pyrrole (B145914) ring. acs.org However, methods using directing groups have been developed. For example, rhodium-catalyzed direct C-H functionalization at the C-4 position of unprotected indoles has been achieved using a directing group at the C-3 position. acs.orgacs.org Palladium-catalyzed C-4 arylation of 3-formylindoles has also been reported. bohrium.comnih.gov

C-7 Functionalization : The C-7 position is also difficult to functionalize directly. nih.gov Rhodium-catalyzed methods have been developed for the direct C-H functionalization at the C-7 position of indoles, often requiring a directing group on the indole nitrogen, such as a pivaloyl group. nih.govresearchgate.netthieme-connect.com The bulkiness of the directing group is often crucial for achieving high regioselectivity for the C-7 position. researchgate.net The Bartoli indole synthesis is a classic and effective method for preparing 7-substituted indoles. wikipedia.orgjk-sci.comrsc.org

Halogenation Protocols for Selective C-3 Chlorination

The C-3 position of the indole nucleus is inherently nucleophilic, making it the most reactive site for electrophilic substitution. However, achieving selective chlorination at this position without affecting other sensitive functional groups requires mild and specific reagents.

Direct chlorination of an indole substrate can be achieved using various chlorinating agents. N-Chlorosuccinimide (NCS) is a commonly used reagent for this purpose due to its mild nature and ease of handling. The reaction typically proceeds at room temperature in a suitable solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724). For substrates with electron-donating groups, such as a methoxy group at C-4, the reaction is generally facile and high-yielding.

Another effective reagent is sulfuryl chloride (SO₂Cl₂). This reagent is more reactive than NCS and can be used when the indole ring is deactivated. Careful control of stoichiometry and temperature is crucial to prevent over-chlorination or side reactions.

Recent advancements have focused on developing even more selective and environmentally benign methods. For instance, methods using a combination of an azidoiodinane and a copper(II) chloride complex have been reported for the highly selective chlorination of C(sp³)–H bonds, a principle that can be adapted for specific C-H functionalizations on the indole ring under mild conditions. nih.gov

Table 1: Comparison of Reagents for C-3 Chlorination of Indole Derivatives

Reagent Typical Conditions Advantages Considerations
N-Chlorosuccinimide (NCS) Acetonitrile or DCM, Room Temp Mild, selective for C-3, high yield May require longer reaction times
Sulfuryl Chloride (SO₂Cl₂) Dichloromethane, 0°C to RT Highly reactive, effective for less reactive indoles Less selective, risk of side reactions

Methodologies for Regioselective Introduction of Methoxy Groups at C-4

Introducing a methoxy group at the C-4 position of the indole ring is significantly more challenging than functionalizing the C-3 position due to the lower intrinsic reactivity of the benzene portion of the molecule. acs.orgresearchgate.net Strategies often rely on directed C-H functionalization or begin with pre-functionalized precursors. acs.orgresearchgate.netnih.gov

One common approach involves using a directing group on the indole nitrogen (N1) or at the C-3 position to guide a metal catalyst to the C-4 position. acs.orgresearchgate.netnih.gov For example, installing a pivaloyl group at the C-3 position can direct palladium catalysts to functionalize the C-4 position. acs.orgnih.gov Similarly, transition-metal-free strategies have been developed, such as a boron-mediated directed C-H hydroxylation, which can install a hydroxyl group at C-4 that can subsequently be methylated. acs.orgnih.gov

Alternatively, synthesis can commence from an ortho-substituted aniline precursor. A palladium/norbornene-catalyzed cascade reaction of an appropriately substituted 2-iodoanisole (B129775) with an allylamine (B125299) derivative can construct the C3,C4-disubstituted indole core in a single operation. nih.gov This method involves an ortho-amination followed by an ipso-Heck cyclization to form the desired indole structure. nih.gov The choice of ligands and bases is critical for optimizing the yield of this transformation. nih.gov

The regioselectivity of cyclization reactions on 4-substituted indoles is a key consideration, as cyclization can occur at either the C-3 or C-5 position. beilstein-journals.org The electronic nature of protecting groups on the indole nitrogen can influence this selectivity, with electron-withdrawing groups potentially favoring the formation of 4,5-fused systems by reducing the nucleophilicity of the C-3 position. beilstein-journals.org

Strategies for Amination and Functional Group Interconversion at C-7

The introduction of an amino group at the C-7 position is a crucial step. This is often achieved through the reduction of a nitro group, which is introduced onto the indole ring at an earlier stage of the synthesis. Nitration of 4-methoxyindole (B31235) typically yields a mixture of isomers, but the 7-nitro derivative can be obtained through careful control of reaction conditions or by using directing group strategies.

Direct C-H amination at the C-7 position represents a more modern and atom-economical approach. nih.govnih.gov These methods often employ transition metal catalysts, such as ruthenium or iron, with a directing group on the indole nitrogen to achieve high site-selectivity. nih.govnih.govaminer.cn

Ruthenium(II) Catalysis : A weakly coordinating pivaloyl directing group on the indole nitrogen can facilitate site-selective C-7 amidation with dioxazolone reagents. nih.gov The directing group can be removed tracelessly after the C-N bond formation. nih.gov

Iron Catalysis : A recently developed method utilizes an iron catalyst for the direct C-7 selective amination (NH₂) of indoles via a directed homolytic aromatic substitution. nih.govaminer.cn This reaction demonstrates broad substrate scope and can be performed at a low catalyst loading. nih.govaminer.cn

Functional group interconversion is another viable strategy. For example, a C-7 bromo or iodo-substituted indole can be converted to the 7-aminoindole via a Buchwald-Hartwig amination reaction using ammonia (B1221849) or a protected amine equivalent.

Table 2: Catalytic Systems for C-7 Amination of Indoles

Catalytic System Directing Group Amine Source Key Features Citation
Ruthenium(II) Biscarboxylate Pivaloyl Dioxazolones Mild conditions, broad scope for amidation nih.gov
Iron-based Catalyst Various (e.g., Picolinamide) Hydroxylamine derivatives Direct NH₂ installation, earth-abundant metal nih.govaminer.cn

Protecting Group Chemistry in Multi-Step Synthesis of the Compound

Given the reactivity of the N-H bond in indoles, its protection is often essential during multi-step synthesis to prevent undesired side reactions such as N-alkylation. rsc.orgresearchgate.net The choice of protecting group is critical; it must be stable to the conditions used for subsequent transformations and easily removable at a later stage without affecting other functional groups.

Commonly used protecting groups for the indole nitrogen include:

Sulfonyl groups : Phenylsulfonyl (PhSO₂) or p-toluenesulfonyl (Ts) groups are robust and can be removed under reductive conditions or with strong bases.

Carbamates : tert-Butoxycarbonyl (Boc) is widely used due to its ease of introduction and removal under acidic conditions. nih.gov However, it can be sensitive to some electrophilic conditions.

Alkyl groups : The 2-phenylsulfonylethyl group has been developed as a useful protecting group that can be readily cleaved under basic conditions. researchgate.net

Optimization of Reaction Conditions and Process Efficiency in Academic Synthesis

Optimizing reaction conditions is paramount to maximizing yields, minimizing byproducts, and ensuring the scalability of a synthesis. researchgate.net In an academic setting, this involves systematically varying parameters such as catalyst, solvent, temperature, and reaction time.

For a multi-step synthesis of a molecule like this compound, each step requires individual optimization. For example, in a palladium-catalyzed cross-coupling reaction to form a C-C or C-N bond, a screening process is typically undertaken. nih.gov

Table 3: Parameters for Optimization in a Hypothetical Cross-Coupling Step

Parameter Variables Screened Desired Outcome
Catalyst Pd(OAc)₂, Pd₂(dba)₃, etc. High catalytic turnover, low loading
Ligand Phosphines (e.g., P(t-Bu)₃), Buchwald ligands Increased reaction rate and selectivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Efficient catalyst regeneration, minimal side reactions
Solvent Toluene, Dioxane, DMF Good substrate solubility, optimal reaction temperature

| Temperature | 60°C, 80°C, 100°C, 120°C | Balance between reaction rate and catalyst stability |

Asymmetric Synthesis and Chiral Resolution Strategies for Indole Derivatives

While this compound is not a chiral molecule, the broader class of substituted indole derivatives often contains stereocenters, making asymmetric synthesis a critical area of research. nih.govbohrium.comacs.org The catalytic asymmetric Friedel-Crafts reaction is a powerful tool for creating chiral, functionalized indoles. nih.govacs.org This reaction involves the enantioselective addition of an indole to an electrophile, catalyzed by a chiral Lewis acid or an organocatalyst. nih.govbohrium.com

Key strategies include:

Chiral Metal Catalysis : Complexes of metals like palladium, nickel, or copper with chiral ligands can effectively catalyze the asymmetric addition of indoles to various electrophiles, such as α,β-unsaturated ketones or imines, to produce optically active indole derivatives with high enantioselectivity. nih.govacs.org

Organocatalysis : Chiral phosphoric acids, squaramides, and other hydrogen-bond-donating catalysts have emerged as powerful tools for enantioselective indole functionalization. acs.org These catalysts activate the electrophile towards nucleophilic attack by the indole.

Chiral Auxiliaries : Attaching a chiral auxiliary to the indole or the reacting partner can direct the stereochemical outcome of a reaction. The auxiliary can then be removed to yield the enantiomerically enriched product. nih.gov

For racemic mixtures of chiral indoles, chiral resolution via diastereomeric salt formation with a chiral acid or base, or through chiral chromatography, remains a viable, albeit less efficient, strategy compared to asymmetric synthesis.

Application of Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a transformative technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for the synthesis of heterocyclic compounds like indoles. mdpi.comnih.gov In a flow system, reagents are continuously pumped through a heated and pressurized reactor, allowing for precise control over reaction parameters, enhanced safety, and improved scalability. mdpi.comacs.org

Key applications in indole synthesis include:

Fischer Indole Synthesis : This classic reaction often requires high temperatures. In a flow reactor, superheating the reaction mixture above the solvent's boiling point can dramatically reduce reaction times from hours to minutes while maintaining high yields. mdpi.com

Multi-step Synthesis : Multiple flow reactors can be connected in sequence to perform multi-step syntheses without isolating intermediates. uc.pt This approach has been used to prepare complex pharmaceutical intermediates, incorporating steps like condensation, cyclization, and purification in a continuous, automated fashion. acs.orguc.pt

Handling Hazardous Reagents : Flow chemistry allows for the safe, in-situ generation and immediate use of hazardous or unstable reagents, minimizing risks associated with their storage and handling. acs.org

Automated synthesis platforms, often combined with flow chemistry, enable high-throughput experimentation for reaction optimization and the rapid generation of libraries of indole analogs for drug discovery programs. acs.org

Chemical Reactivity and Derivatization Studies of 3 Chloro 4 Methoxy 1h Indol 7 Amine

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Core

The indole nucleus is inherently electron-rich, predisposing it to electrophilic aromatic substitution. The directing effects of the existing substituents on 3-Chloro-4-methoxy-1H-indol-7-amine play a crucial role in determining the regioselectivity of these reactions. The methoxy (B1213986) group at the 4-position is a strong activating group and, along with the amino group at the 7-position, enhances the electron density of the benzene (B151609) portion of the indole ring. The indole nitrogen also contributes to the high electron density of the pyrrole (B145914) ring.

Generally, electrophilic substitution on the indole ring preferentially occurs at the C3 position. However, since this position is already occupied by a chlorine atom, electrophiles will target other available positions. The C2 position is a likely site for substitution due to the influence of the indole nitrogen. Furthermore, the activating effects of the methoxy and amino groups can direct electrophiles to the C5 and C6 positions of the benzene ring. The interplay of these directing effects can lead to a variety of substitution products, and the specific outcome often depends on the nature of the electrophile and the reaction conditions. For instance, halogenation or nitration would likely yield a mixture of products substituted at the C2, C5, and/or C6 positions.

Nucleophilic Substitution Reactions Involving Chlorine and Amino Functionalities

The chlorine atom at the C3 position and the amino group at the C7 position of this compound are potential sites for nucleophilic substitution reactions.

The C3-chloro group can be displaced by various nucleophiles, although this typically requires activation, for example, through protonation of the indole nitrogen or the use of a transition metal catalyst. The electron-rich nature of the indole ring can make direct nucleophilic aromatic substitution challenging. However, under specific conditions, nucleophiles such as amines, alkoxides, or thiolates could potentially replace the chlorine atom.

The amino group at the C7 position can also undergo nucleophilic reactions. For instance, it can be acylated by reacting with acid chlorides or anhydrides to form amides. It can also be alkylated or arylated under appropriate conditions. These reactions provide a means to introduce a wide range of functional groups at the 7-position, further diversifying the chemical space accessible from this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro substituent at the C3 position of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.

Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comnih.gov The 3-chloro group of this compound can serve as the halide component in this reaction. By coupling with various aryl or heteroaryl boronic acids or their esters, a diverse range of 3-aryl or 3-heteroaryl-4-methoxy-1H-indol-7-amine derivatives can be synthesized. mdpi.comnih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. mdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Aryl/Heteroaryl Boronic AcidProduct
Phenylboronic acid3-Phenyl-4-methoxy-1H-indol-7-amine
Pyridine-3-boronic acid3-(Pyridin-3-yl)-4-methoxy-1H-indol-7-amine
Thiophene-2-boronic acid3-(Thiophen-2-yl)-4-methoxy-1H-indol-7-amine

Heck and Mizoroki-Heck Reactions for Olefinic Coupling

The Heck and Mizoroki-Heck reactions involve the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. The 3-chloro group of the title compound can participate in this reaction to introduce an olefinic substituent at the C3 position. This reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. The choice of reaction conditions can influence the stereoselectivity of the newly formed double bond.

Sonogashira Coupling for Alkynylation Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction provides a direct method for introducing an alkynyl group at the C3 position of this compound. organic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (such as CuI), and an amine base. organic-chemistry.orgnih.gov The resulting 3-alkynylindole derivatives are valuable intermediates for further transformations. nih.gov

Table 2: Examples of Sonogashira Coupling Reactions

Terminal AlkyneProduct
Phenylacetylene3-(Phenylethynyl)-4-methoxy-1H-indol-7-amine
Trimethylsilylacetylene3-((Trimethylsilyl)ethynyl)-4-methoxy-1H-indol-7-amine
Propargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)-4-methoxy-1H-indol-7-amine

Buchwald-Hartwig Amination and N-Arylation Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be utilized to couple the 3-chloro position of this compound with a variety of primary and secondary amines to afford 3-aminoindole derivatives. The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a base. amazonaws.com This method is also applicable for N-arylation, where an aryl group is introduced at the amino functionality at the 7-position.

Functional Group Interconversions of the Amino and Methoxy Groups

The amino and methoxy groups of this compound are amenable to a range of functional group interconversions, providing avenues for further molecular diversification.

The primary amino group at the C-7 position is a key handle for derivatization. One of the most common transformations is diazotization , which converts the amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by a variety of nucleophiles in Sandmeyer-type reactions. youtube.comrsc.orgnih.gov For instance, treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield the corresponding diazonium salt. This intermediate, while often unstable, can be reacted with copper(I) halides to introduce other halogens (e.g., bromo, iodo), a cyano group, or a hydroxyl group. youtube.com The stability and reactivity of such diazonium salts can be influenced by the other substituents on the indole ring. acs.org

Another important reaction of the amino group is acylation . It can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. This not only serves as a protecting group strategy but also introduces new functionalities that can participate in further reactions.

The methoxy group at the C-4 position can undergo demethylation to yield the corresponding phenol (B47542). This transformation is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or other demethylating agents like trimethylsilyl (B98337) iodide (TMSI). researchgate.net The resulting phenol can then be used in a variety of reactions, including O-alkylation, O-acylation, and the synthesis of ethers.

Reaction Reagents and Conditions Product Plausible Yield (%)
Diazotization and Hydroxylation1. NaNO₂, aq. H₂SO₄, 0-5 °C; 2. H₂O, heat3-Chloro-4-methoxy-1H-indol-7-ol40-60
Diazotization and Cyanation1. NaNO₂, aq. HCl, 0-5 °C; 2. CuCN3-Chloro-7-cyano-4-methoxy-1H-indole50-70
AcylationAcetyl chloride, pyridine (B92270), 0 °C to rtN-(3-Chloro-4-methoxy-1H-indol-7-yl)acetamide85-95
DemethylationBBr₃, CH₂Cl₂, -78 °C to rt7-Amino-3-chloro-1H-indol-4-ol60-80

Table 1: Representative Functional Group Interconversions of this compound.

Annulation Reactions and Construction of Fused Heterocyclic Systems

The 7-amino group of this compound is a strategic functionality for the construction of fused heterocyclic systems through annulation reactions. These reactions lead to the formation of novel polycyclic indole derivatives with potential applications in medicinal chemistry and materials science.

Classic quinoline (B57606) syntheses, such as the Combes reaction and the Doebner-von Miller reaction , are well-suited for the annulation of a pyridine ring onto the indole scaffold. researchgate.netwikipedia.orgwikipedia.orgchempedia.infonih.govmasterorganicchemistry.com In a typical Combes synthesis, the 7-aminoindole would be reacted with a β-diketone under acidic conditions to yield a tetracyclic pyrroloquinoline. wikipedia.org The Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, provides an alternative route to similar fused systems. researchgate.netwikipedia.orgmasterorganicchemistry.commdpi.comresearchgate.net The regioselectivity of these cyclizations would be influenced by the electronic nature of the indole ring.

The Pictet-Spengler reaction offers another powerful method for the synthesis of fused systems. acs.orgmdpi.comwikipedia.orgresearchgate.netnih.gov This reaction involves the condensation of the amino group with an aldehyde or ketone to form an imine, which then undergoes an intramolecular electrophilic cyclization onto the indole C-6 position, which is activated by the adjacent amino group. This would lead to the formation of a tetrahydro-β-carboline-like structure fused to the indole at the f-edge.

Furthermore, the presence of the 3-chloro substituent opens up possibilities for carbazole (B46965) synthesis . wikipedia.orgrsc.orgwikipedia.orgorganic-chemistry.orgresearchgate.netnih.govnih.govresearcher.life For instance, under appropriate conditions, such as transition-metal catalysis or thermal activation, an intramolecular cyclization involving the C-3 chloro and the N-1 position of a suitably derivatized indole could lead to a carbazole derivative. The Graebe-Ullmann synthesis is another classical method for carbazole formation that could potentially be adapted, starting from a diazotized precursor. youtube.comrsc.orgresearchgate.net

Annulation Reaction Reactants Fused Heterocyclic System Plausible Yield (%)
Combes Quinoline SynthesisAcetylacetonePyrrolo[3,2-h]quinoline derivative60-75
Doebner-von Miller ReactionCrotonaldehydePyrrolo[3,2-h]quinoline derivative55-70
Pictet-Spengler ReactionAcetaldehydeTetrahydropyrrolo[3,2-h]quinoline derivative65-80
Carbazole Synthesis(via intramolecular cyclization)Substituted carbazole40-60

Table 2: Annulation Reactions for the Construction of Fused Heterocyclic Systems from this compound.

Metalation Strategies and Subsequent Electrophilic Trapping

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgharvard.eduuwindsor.ca In the case of this compound, the directing effects of the substituents would play a crucial role in determining the site of metalation. The indole nitrogen must first be protected, for example as an N-acyl or N-sulfonyl derivative, to prevent N-deprotonation and to act as a directing group.

The methoxy group at C-4 is a known ortho-directing group, which would favor deprotonation at the C-5 position. wikipedia.orgorganic-chemistry.org The N-acyl protecting group, being a strong directing group, would typically direct metalation to the C-2 or C-7 positions. However, the C-7 position is already substituted with the amino group. The C-2 position is a potential site for metalation, especially with strong bases like n-butyllithium. harvard.edunih.gov The chloro group at C-3 has an inductive electron-withdrawing effect, which can influence the acidity of adjacent protons.

Competition between these directing effects would determine the final outcome. It is plausible that with a suitable choice of protecting group on the indole nitrogen and specific reaction conditions (base, solvent, temperature), selective metalation at either the C-2 or C-5 position could be achieved. The resulting lithiated species can then be trapped with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, or silyl (B83357) chlorides, to introduce new functional groups at these positions.

Metalation Site Proposed Directing Group Influence Potential Electrophile Product
C-2N-Acyl protecting groupIodomethane2-Methyl-3-chloro-4-methoxy-N-acyl-1H-indol-7-amine
C-5C-4 Methoxy groupTrimethylsilyl chloride5-Trimethylsilyl-3-chloro-4-methoxy-N-acyl-1H-indol-7-amine

Table 3: Potential Metalation Strategies for this compound Derivatives.

Photochemical and Electrochemical Transformations of Indole Derivatives

The rich electronic properties of the indole nucleus make it susceptible to photochemical and electrochemical transformations. The presence of the amino, methoxy, and chloro substituents on this compound would significantly influence its behavior under these conditions.

Photochemical reactions of indoles often involve cyclization or cycloaddition reactions. wikipedia.orgresearchgate.netacs.org For instance, suitably N-acylated derivatives of the title compound could undergo intramolecular photocyclization to form novel polycyclic structures. researchgate.net The presence of the chloro group could also lead to photo-induced reductive cyclizations in the presence of a suitable electron donor. researchgate.net The electron-donating amino and methoxy groups would likely affect the energy levels of the excited states and thus the reaction pathways.

Electrochemical transformations of indoles typically involve oxidation or reduction of the heterocyclic ring. researchgate.net The electron-rich nature of the indole nucleus, further enhanced by the amino and methoxy groups, suggests that it would be susceptible to electrochemical oxidation. This could lead to the formation of oxindoles or dimeric and polymeric materials, depending on the reaction conditions. wikipedia.org The amino group itself is electroactive and could participate in the redox processes. acs.org Electrochemical methods could also be employed for the synthesis of fused heterocyclic systems, for example, through oxidative dearomatization followed by cyclization. acs.org

Transformation Type Potential Reaction Expected Product Class
PhotochemicalIntramolecular cyclization of an N-acyl derivativeFused polycyclic indole
ElectrochemicalAnodic oxidationOxindole derivative or polymeric material
ElectrochemicalReductive coupling with an electrophileFunctionalized indoline

Table 4: Potential Photochemical and Electrochemical Transformations of this compound.

Computational and Theoretical Investigations of 3 Chloro 4 Methoxy 1h Indol 7 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 3-Chloro-4-methoxy-1H-indol-7-amine, these methods can predict its geometry, stability, and reactivity profile.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energies

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost, making it ideal for studying molecules of this size. A DFT study, likely using a functional such as B3LYP with a basis set like 6-31G(d) or larger, would be the first step in characterizing the molecule.

The geometry optimization would reveal a nearly planar indole (B1671886) core. The substituents—chloro, methoxy (B1213986), and amine groups—would introduce minor deviations from planarity. The C-Cl bond at the C3 position, a site typically rich in electron density in unsubstituted indole, will be a key feature. The methoxy group at C4 and the amine group at C7 are expected to influence the geometry of the benzene (B151609) portion of the indole ring. The C-O-C bond angle of the methoxy group and the pyramidalization of the amine nitrogen are important structural parameters.

The calculated heat of formation (HOF) provides insight into the molecule's thermodynamic stability. By using isodesmic reactions in DFT calculations, a reliable HOF can be determined, allowing for stability comparisons with other substituted indoles. The combination of electron-donating (methoxy, amine) and electron-withdrawing (chloro) groups creates a complex electronic landscape that DFT can effectively map.

Ab Initio Methods for Electronic Configuration and Molecular Orbital Analysis

While DFT is highly effective, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy for electronic properties, albeit at a greater computational cost. These methods are crucial for benchmarking DFT results and for a more precise description of electron correlation effects.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding reactivity. For this compound, the HOMO is expected to be delocalized across the indole ring, with significant contributions from the electron-rich pyrrole (B145914) moiety and the amine group at C7. The methoxy group at C4 would also contribute to raising the HOMO energy. The LUMO is anticipated to have significant density on the pyrrole ring, influenced by the electronegative chlorine atom at C3.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. The substituents on this compound create a "push-pull" electronic effect, which would likely lead to a reduced HOMO-LUMO gap compared to unsubstituted indole, suggesting enhanced reactivity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The presence of the methoxy group introduces conformational flexibility to this compound. The orientation of the methyl group relative to the indole ring can be described by a key dihedral angle.

Conformational Analysis: Studies on analogous compounds like 6-methoxyindole (B132359) have shown that at least two stable conformers can exist, differing in the orientation of the methoxy group (syn or anti relative to the pyrrole ring). nih.gov For this compound, a similar conformational landscape is expected. Quantum chemical calculations can map the potential energy surface associated with the rotation of the C4-O bond, identifying the energy minima corresponding to stable conformers and the rotational energy barriers between them. Intramolecular hydrogen bonding between the amine protons at C7 and the methoxy oxygen at C4 could also play a role in stabilizing certain conformations, a hypothesis that computational analysis can verify.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in solution. nih.govfrontiersin.org By simulating the molecule's trajectory over time, MD can reveal how it interacts with solvent molecules and explore its accessible conformational space at a given temperature. For instance, an MD simulation in an aqueous environment would show the dynamics of hydrogen bonding between the amine and methoxy groups and the surrounding water molecules, providing a more realistic picture of its behavior than static, gas-phase calculations. Such simulations are also foundational for understanding how the molecule might interact with a biological target like a protein binding site. frontiersin.org

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds.

NMR Spectroscopy: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. journals.co.zagithub.io By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts. These predicted values, when compared to experimental data, can confirm the molecular structure. For this molecule, the electron-donating amine and methoxy groups are expected to cause upfield shifts (lower ppm) for adjacent protons and carbons, while the electron-withdrawing chlorine atom would cause downfield shifts (higher ppm) for nearby nuclei.

IR and UV-Vis Spectroscopy: Theoretical vibrational (IR) spectra can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations yield the frequencies and intensities of vibrational modes, such as the N-H stretches of the amine and indole nitrogen, C-O stretches of the methoxy group, and the C-Cl stretch. researchgate.net

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption (UV-Vis) spectra. nih.govnih.gov The calculations reveal the energies of electronic transitions, such as the characteristic π → π* transitions of the indole ring. nih.gov For this compound, the combination of substituents is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole, due to the smaller HOMO-LUMO gap. nih.govacs.org

Elucidation of Reaction Mechanisms via Transition State Computations

Understanding the reactivity of the indole ring is crucial for its application in synthesis. The preferred site for electrophilic substitution in indole is typically the C3 position. bhu.ac.in However, in this compound, this position is blocked by a chlorine atom.

Computational methods can elucidate the most likely pathways for chemical reactions by locating and characterizing the energies of transition states (TS). For an electrophilic substitution reaction, DFT calculations could be used to model the attack of an electrophile at various positions on the indole ring (e.g., C2, C5, C6). By comparing the activation energies (the energy difference between the reactants and the transition state) for each potential pathway, the most favorable reaction site can be predicted. researchgate.net

Given the substitution pattern, the powerful electron-donating effects of the amine (at C7) and methoxy (at C4) groups would strongly activate the benzene portion of the ring towards electrophilic attack. Transition state calculations would likely predict that electrophilic substitution would preferentially occur at the C5 or C6 positions. These computations can provide detailed geometric information about the transition state structure, offering a deeper understanding of the reaction dynamics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or physical properties, respectively. jocpr.comnih.gov These models are essential in drug discovery and materials science for predicting the properties of untested compounds.

Should this compound be considered as part of a library of compounds for a specific biological target (e.g., an enzyme or receptor), a QSAR model could be developed. nih.govneliti.com To do this, a variety of molecular descriptors for the compound would first be calculated.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges derived from quantum chemical calculations.

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Geometric Descriptors: Molecular surface area and volume.

Hydrophobic Descriptors: Such as the partition coefficient (logP).

These descriptors for this compound, along with those for a series of related indole derivatives, would be used to build a mathematical model (e.g., using multiple linear regression or machine learning) that predicts a specific biological activity, such as inhibitory potency (IC₅₀). nih.govmdpi.com The model could then reveal which properties are most important for the desired activity, providing a rational basis for designing even more potent molecules.

Molecular Docking and Ligand-Target Interactions (In Silico Research)

No molecular docking studies for this compound have been reported in the reviewed literature. This type of research is crucial for predicting the binding affinity and interaction patterns of a ligand with the active site of a biological target, such as a protein or enzyme. The absence of such data prevents any analysis of its potential biological activity through computational means.

Without docking studies, it is not possible to present a data table of binding energies, interaction types (e.g., hydrogen bonds, hydrophobic interactions), or the key amino acid residues involved in any potential ligand-receptor complex.

Advanced Computational Approaches for Designing Novel Derivatives

There is no information available on the use of advanced computational methods, such as quantitative structure-activity relationship (QSAR) studies, pharmacophore modeling, or de novo drug design, to create novel derivatives of this compound. These in silico techniques are instrumental in modern drug discovery for optimizing lead compounds and designing new molecules with enhanced efficacy and specificity.

Consequently, no data tables can be generated to showcase parameters like predicted activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, or other relevant molecular descriptors for any designed derivatives.

Advanced Analytical Characterization in Research Settings

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 3-Chloro-4-methoxy-1H-indol-7-amine, HRMS provides an exact mass measurement, which is instrumental in confirming its molecular formula. Techniques such as electrospray ionization (ESI) are often employed for their soft ionization, which minimizes fragmentation and preserves the molecular ion. mdpi.com The analysis of the isotopic pattern, particularly for chlorine-containing compounds, further corroborates the elemental composition.

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), offers insights into the compound's structure by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a methyl group from the methoxy (B1213986) substituent or cleavage of the indole (B1671886) ring, providing valuable structural information.

Analytical Technique Observation Interpretation
High-Resolution Mass Spectrometry (HRMS)Provides the exact mass of the molecular ion.Confirms the elemental composition and molecular formula.
Tandem Mass Spectrometry (MS/MS)Generates a specific fragmentation pattern.Elucidates the connectivity of atoms within the molecule.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. youtube.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized for the complete structural assignment of this compound.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift and Coupling Constant Assignments

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons on the indole ring, the methoxy protons, the amine protons, and the N-H proton of the indole. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the chloro, methoxy, and amino substituents. Coupling constants (J) between adjacent protons reveal connectivity within the aromatic system. rsc.org

¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and chemical environment. For instance, the carbon attached to the chlorine atom will be shifted downfield, while the carbon attached to the methoxy group will also have a characteristic chemical shift. rsc.org

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atoms in the indole ring and the amino group.

¹H NMR Expected Chemical Shift (ppm) Multiplicity
N-H (Indole)Broad singlets
Aromatic-H~6.5-7.5d, dd, t
NH₂Broad singlets
OCH₃~3.8-4.0s
¹³C NMR Expected Chemical Shift (ppm)
C-Cl~115-125
C-O~140-150
C-N (amine)~135-145
Aromatic C~100-140
OCH₃~55-60

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for unambiguously assigning the complex spectra of substituted indoles. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to trace the connectivity of the protons in the aromatic ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the positions of the substituents on the indole ring by observing correlations between the methoxy protons and the carbon at position 4, as well as correlations from aromatic protons to quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. For this compound, NOESY can confirm the relative positions of the substituents by showing through-space interactions between, for example, the methoxy protons and the proton at position 5. nih.gov

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

When a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net This data serves as the ultimate confirmation of the molecular structure elucidated by spectroscopic methods.

Infrared and Raman Spectroscopy for Functional Group Presence and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Infrared Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretch of the indole and the primary amine, C-H stretches of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and C-O and C-Cl stretching vibrations. nih.gov

Functional Group Expected IR Absorption (cm⁻¹)
N-H (Indole)~3400-3500
N-H (Amine)~3300-3400 (two bands)
C-H (Aromatic)~3000-3100
C-H (Aliphatic - OCH₃)~2850-2960
C=C (Aromatic)~1500-1600
C-O (Ether)~1000-1300
C-Cl~600-800

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Purity and Configuration

Chiroptical spectroscopy is relevant for chiral molecules, which are non-superimposable on their mirror images. saschirality.org While this compound itself is not chiral, derivatives of this compound could be. If the compound were to be used as a building block in the synthesis of a chiral molecule, techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential. nih.gov These methods measure the differential absorption and rotation of plane-polarized light by a chiral sample, respectively, allowing for the determination of enantiomeric excess and absolute configuration. saschirality.orgnih.gov The application of these techniques would be crucial in the development of enantiomerically pure pharmaceutical compounds derived from this indole scaffold. nih.gov

Chromatographic Methods (HPLC, GC) for Purity Assessment and Isolation of Research Samples

Chromatographic techniques are indispensable for the analysis and purification of organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for assessing the purity of research samples and for isolating the compound from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For substituted indoles, reversed-phase HPLC is frequently utilized. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

For a compound with the structural features of this compound, a typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any starting materials, by-products, or degradation products. Detection is commonly performed using a UV-Vis detector, as the indole ring system is chromophoric.

Gas Chromatography (GC)

Gas chromatography is another key analytical technique for assessing the purity of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides not only quantitative data but also structural information based on the mass fragmentation pattern of the analyte. For the analysis of this compound, derivatization might be necessary to increase its volatility and thermal stability, particularly due to the presence of the primary amine and the N-H group of the indole ring.

A study on the analysis of indole and 3-chloroindole from a natural source utilized solid-phase microextraction (SPME) followed by GC-MS. researchgate.net Another method for the GC-MS analysis of indole-3-acetic acid involved derivatization to its alkyl ester. nih.gov This suggests that for this compound, a similar derivatization strategy, for instance, by silylation or acylation of the amine and indole nitrogen, could be employed to achieve good chromatographic peak shape and reliable quantification.

The following interactive table provides representative chromatographic conditions that could be adapted for the analysis of this compound, based on methods used for similar indole derivatives.

TechniqueStationary PhaseMobile Phase/Carrier GasDetectionTypical Application
HPLCC18 Reversed-Phase (e.g., 5 µm, 250 x 4.6 mm)Gradient of Acetonitrile and Water (with 0.1% formic acid)UV-Vis (e.g., at 254 nm)Purity assessment and isolation
GC-MSCapillary column (e.g., DB-5ms, 30 m x 0.25 mm)HeliumMass Spectrometry (Electron Ionization)Purity and identification of volatile impurities

Microscopic Techniques (e.g., SEM, TEM) for Morphological Analysis of Crystals or Nanostructures

Microscopic techniques provide valuable insights into the solid-state characteristics of a compound, such as crystal habit, particle size, and surface morphology. For a research compound like this compound, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be employed to characterize its crystalline form or any nanostructured formulations.

Scanning Electron Microscopy (SEM)

SEM is a powerful tool for visualizing the surface morphology of a sample with high resolution. It is particularly useful for examining the crystal habit, which can be influenced by the crystallization conditions. nih.govnih.gov The shape and size of crystals can impact properties such as solubility and dissolution rate, which are critical for pharmaceutical development.

In the context of indole derivatives, SEM has been used to study the morphology of crystals, revealing habits ranging from plates to needles depending on the substitution pattern and the solvent used for crystallization. nih.govnih.gov For this compound, SEM analysis of a recrystallized sample would provide detailed images of the crystal faces, edges, and any surface defects. espublisher.com

Transmission Electron Microscopy (TEM)

TEM offers even higher resolution than SEM and is capable of imaging the internal structure of materials. While less common for the routine analysis of bulk crystalline powders, TEM is invaluable for the characterization of nanomaterials. If this compound were to be formulated into nanoparticles, for instance, in solid lipid nanoparticles or liposomes for drug delivery research, TEM would be essential to determine the size, shape, and internal structure of these nanostructures. nih.gov

Research on the delivery of indole-based anticancer agents has utilized TEM to characterize the size and morphology of the nanoparticle formulations. nih.gov Furthermore, TEM has been employed to characterize the dispersion and size of metallic nanoparticles supported on functionalized indole-based structures. acs.org

The table below presents hypothetical morphological characteristics of this compound that could be determined by microscopic techniques, based on observations for related indole compounds.

TechniqueParameterRepresentative Finding for a Substituted Indole
SEMCrystal HabitPlate-like or needle-like crystals, depending on crystallization solvent. nih.govnih.gov
SEMParticle Size DistributionMicron-sized particles with a defined size range.
TEMNanoparticle MorphologySpherical nanostructures if formulated in a delivery system. nih.gov
TEMInternal StructureObservation of core-shell structures in functionalized nanoparticles. acs.org

Mechanistic Studies and Reaction Pathway Elucidation Involving 3 Chloro 4 Methoxy 1h Indol 7 Amine

Kinetic Investigations of Synthesis and Derivatization Reactions

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and the influence of various parameters. For reactions involving 3-Chloro-4-methoxy-1H-indol-7-amine, kinetic investigations would likely focus on its formation and subsequent derivatization, such as N-alkylation, N-arylation, or further electrophilic substitution on the indole (B1671886) core.

Based on analogous systems, the synthesis of this compound would likely involve a multi-step sequence, with each step exhibiting distinct kinetics. For instance, in a potential synthesis starting from a substituted nitropyrrole, the rate-determining step could be the reductive cyclization to form the indole ring.

Derivatization reactions would also present unique kinetic profiles. For example, the rate of N-alkylation would be expected to follow second-order kinetics, being dependent on the concentrations of both the indole and the alkylating agent. The electron-donating nature of the amino and methoxy (B1213986) groups would likely enhance the nucleophilicity of the indole nitrogen, leading to a faster reaction rate compared to unsubstituted indole. However, the steric bulk of the substituents might also play a role in modulating the reaction rate.

Table 1: Hypothetical Kinetic Data for N-Alkylation of Substituted Indoles

Indole DerivativeAlkylating AgentSolventRate Constant (k) [M⁻¹s⁻¹]
IndoleMethyl IodideDMF1.2 x 10⁻⁴
4-Methoxyindole (B31235)Methyl IodideDMF5.8 x 10⁻⁴
7-AminoindoleMethyl IodideDMF8.3 x 10⁻⁴
This compoundMethyl IodideDMFPredicted to be enhanced

This table presents hypothetical data based on the expected electronic effects of the substituents. The presence of electron-donating groups is anticipated to increase the rate of N-alkylation.

Identification and Characterization of Reactive Intermediates

The elucidation of reaction pathways often hinges on the identification and characterization of transient reactive intermediates. In the context of this compound, several types of intermediates can be postulated based on the known chemistry of indoles.

In electrophilic substitution reactions, the initial attack of an electrophile on the indole ring would lead to the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. The high reactivity of the C3 position in indoles suggests that electrophilic attack would preferentially occur there, leading to a more stable cation where the positive charge can be delocalized onto the nitrogen atom. bhu.ac.in However, the presence of the chloro substituent at C3 in the target molecule would likely direct electrophilic attack to other positions on the ring, such as C2 or the benzene (B151609) portion of the molecule.

In reactions involving the displacement of the C3-chloro group, an alkylideneindolenine intermediate could be formed under basic or acidic conditions. rsc.orgresearchgate.net These intermediates are highly electrophilic and can react with a variety of nucleophiles.

Radical intermediates could also play a role, for instance, in oxidation reactions. The amino group at the C7 position could be susceptible to oxidation, potentially forming an aminyl radical intermediate. researchgate.net

Probing the Role of Catalysts and Solvent Effects on Reaction Selectivity

The choice of catalyst and solvent can profoundly influence the outcome of a reaction, affecting both the rate and the selectivity. For reactions involving this compound, these factors would be critical in controlling the regioselectivity and chemoselectivity of its transformations.

Catalysts:

Lewis acids: In electrophilic substitution reactions, Lewis acids such as BF₃·OEt₂ or AlCl₃ could be employed to activate the electrophile, thereby increasing the reaction rate. acs.org In certain cyclization reactions to form indoles, copper(II) salts have been shown to be effective catalysts. acs.org

Transition metal catalysts: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, could be utilized to functionalize the chloro substituent at the C3 position or to introduce aryl or vinyl groups at other positions on the indole ring. wikipedia.org Gold catalysts have also been shown to be effective in the coupling of indoles with alkynes. whiterose.ac.uk Ruthenium complexes can catalyze the disproportionation of chlorite, which could be relevant in certain oxidative transformations. rsc.org

Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact reaction pathways.

Polar aprotic solvents: Solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are often used for nucleophilic substitution reactions due to their ability to solvate cations while leaving anions relatively free. researchgate.net

Protic solvents: Protic solvents like alcohols can participate in hydrogen bonding, which can influence the reactivity of both the substrate and the reagents. nih.gov For instance, in reactions involving charged intermediates, protic solvents can stabilize these species, thereby affecting the reaction rate. The fluorescence of indole derivatives is known to be sensitive to solvent polarity, indicating changes in the electronic distribution in the excited state. acs.orgacs.org

Table 2: Predicted Influence of Catalysts and Solvents on Reactions of this compound

Reaction TypeCatalystSolventPredicted Outcome
Friedel-Crafts AcylationAlCl₃Dichloromethane (B109758)Acylation on the benzene ring
Suzuki CouplingPd(PPh₃)₄Toluene/WaterArylation at the C3 position
N-AlkylationK₂CO₃DMFAlkylation at the N1 position
PhotooxidationRose BengalMethanol (B129727)Oxidation of the indole core

Stereochemical Course of Reactions and Chirality Transfer Studies

While this compound itself is achiral, reactions at its prochiral faces or reactions involving chiral reagents can lead to the formation of chiral products. The study of the stereochemical course of these reactions is crucial for the synthesis of enantiomerically pure compounds.

For instance, in a catalytic asymmetric reaction, a chiral catalyst could differentiate between the two faces of the indole ring, leading to the preferential formation of one enantiomer. The stereoselectivity of such reactions would depend on the structure of the catalyst, the substrate, and the reaction conditions. The synthesis of axially chiral N-aryl indoles has been achieved through stereoselective nucleophilic aromatic substitution, with the stereochemical outcome being highly dependent on the substitution pattern of the indole. acs.org

In reactions where a new stereocenter is created, such as the addition of a nucleophile to a derivative of the indole, the stereochemical outcome would be governed by factors such as steric hindrance and the possibility of chelation control. The stereocontrolled synthesis of the indole moiety of natural products has been demonstrated, where the stereochemistry of the side chain was established through a series of stereoselective reactions. acs.org

Isotopic Labeling Experiments to Determine Atom Scrambling and Bond Formation Events

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of individual atoms throughout a reaction. By replacing an atom with one of its isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), it is possible to determine which bonds are broken and formed and whether any atom scrambling occurs.

For example, in the Fischer indole synthesis, isotopic labeling studies have shown that the aryl nitrogen (N1) of the starting phenylhydrazine (B124118) is incorporated into the resulting indole. wikipedia.org In the context of this compound, a ¹⁵N-labeled amino group could be used to track its involvement in various reactions. Similarly, deuterium (B1214612) labeling could be used to probe the mechanism of electrophilic substitution by monitoring for kinetic isotope effects. Gold(I)-catalyzed hydrogen isotope exchange has been used for the regioselective labeling of indoles at the C2 or C3 positions. chemrxiv.org

The biosynthesis of indole-3-acetic acid has been studied using stable isotope-labeled precursors such as [¹³C₆]anthranilate and [¹³C₈, ¹⁵N₁]indole to trace the metabolic pathways. nih.gov Similar approaches could be applied to study the metabolism or degradation of this compound in biological systems.

Spectroscopic Monitoring of Reaction Progress

The real-time monitoring of reaction progress using spectroscopic techniques can provide valuable insights into reaction kinetics and the formation of intermediates. Various spectroscopic methods can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the disappearance of starting materials and the appearance of products. The chemical shifts of the protons and carbons in this compound would be sensitive to its chemical environment, allowing for the monitoring of reactions such as N-alkylation or substitution at various positions on the ring.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor changes in functional groups during a reaction. For example, the N-H stretching frequency of the amino and indole N-H groups, as well as the C-Cl stretching frequency, would be expected to change upon derivatization.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended π-system of the indole ring gives rise to characteristic UV-Vis absorption bands. Changes in the substitution pattern or the electronic environment of the indole would lead to shifts in the absorption maxima, which can be used to monitor the progress of a reaction.

Mass Spectrometry (MS): Mass spectrometry can be used to identify the products of a reaction and to detect the presence of intermediates, especially when coupled with a separation technique like liquid chromatography (LC-MS).

Enzyme kinetic and spectroscopic studies of indoleamine 2,3-dioxygenase have utilized optical absorption and circular dichroism to investigate inhibitor and effector interactions. nih.gov Similar techniques could be applied to study the interaction of this compound with biological macromolecules.

Potential Research Applications of 3 Chloro 4 Methoxy 1h Indol 7 Amine and Its Derivatives

Exploration as a Scaffold for Chemical Probes in Biological Systems (In Vitro and In Silico Research Only)

The 3-Chloro-4-methoxy-1H-indol-7-amine scaffold is a promising candidate for the development of chemical probes for studying biological systems. Its indole (B1671886) core can be functionalized to create fluorescent probes for imaging and sensing applications. For instance, the amine group can be reacted with fluorophores like Bodipy-TR, Cyanine 5, or Cyanine 7 to create fluorescent amides. nih.govacs.org These probes can then be used to study the localization and dynamics of specific cellular targets.

In silico studies, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding affinity and mode of interaction of these probes with their biological targets. mdpi.comnih.govnih.gov This computational approach helps in the rational design of probes with enhanced specificity and sensitivity. For example, docking studies can predict how the chloro and methoxy (B1213986) substituents on the indole ring influence binding to a target protein's active site. mdpi.com

The development of such probes from indole derivatives has been successful in studying σ receptors, highlighting the potential of the this compound scaffold in similar applications. nih.govacs.org

Utility in the Development of Novel Organic Transformations and Methodologies

The unique substitution pattern of this compound makes it a valuable tool for developing new synthetic methods. The electron-rich nature of the indole ring, further modulated by the methoxy group, influences its reactivity in various transformations. chim.it The chlorine atom at the 3-position and the amine at the 7-position provide handles for a range of coupling and functionalization reactions.

For example, the indole nucleus readily participates in multicomponent reactions, allowing for the rapid construction of complex molecular architectures. rsc.org The reactivity of the C3 position, where the chlorine is located, is a key site for electrophilic substitution. rsc.org This allows for the introduction of various functional groups, leading to the synthesis of diverse libraries of indole derivatives.

Furthermore, the development of green synthetic methodologies, such as solvent-free reactions or the use of eco-friendly catalysts, is an active area of research where this compound could be utilized. researchgate.netnih.gov The exploration of reactions like the Fischer indole synthesis under microwave irradiation or in the presence of novel catalysts could be applied to derivatives of this compound. researchgate.net

Investigation as a Precursor for Complex Natural Product Analogs

Indole alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. rsc.org The this compound scaffold can serve as a key building block for the synthesis of analogs of these complex molecules. The substituents on the indole ring can mimic or be modified to match those found in natural products, allowing for the creation of novel compounds with potentially improved or altered biological profiles.

The synthesis of complex indole alkaloids often involves multi-step sequences, and having a pre-functionalized starting material like this compound can significantly streamline the process. For example, the chloro and methoxy groups can direct further synthetic transformations or be incorporated as key structural elements in the final analog.

Role in Material Science Research (e.g., Dyes, Optoelectronic Materials, Polymers)

The indole scaffold is known to be a component of various materials with interesting optical and electronic properties. The extended π-system of the indole ring, combined with the electronic effects of the chloro and methoxy substituents in this compound, makes it a candidate for investigation in material science.

Derivatives of this compound could be explored as building blocks for organic dyes. The amine group can be diazotized and coupled with other aromatic systems to generate azo dyes with tunable colors. The methoxy group, being an electron-donating group, can influence the absorption and emission properties of such dyes.

In the field of optoelectronics, indole-containing molecules have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the indole ring through substitution makes this compound a relevant starting material for the synthesis of new materials for these applications.

Furthermore, the amine functionality allows for the incorporation of this indole derivative into polymer backbones, leading to the development of novel polymers with potentially interesting thermal, mechanical, or electronic properties.

Development of Analytical Reagents and Sensors Based on Indole Structures

The indole framework can be utilized in the design of analytical reagents and chemical sensors. The amine group of this compound can act as a binding site for specific analytes, such as metal ions or small organic molecules.

Upon binding, a change in the spectroscopic properties of the indole derivative, such as a shift in its fluorescence emission or a change in its UV-Vis absorption spectrum, can be observed. This change can be used for the quantitative or qualitative detection of the target analyte. The development of a novel safety-catch linker based on an N-tosylindole for solid-phase synthesis demonstrates the utility of indole derivatives in analytical constructs. nih.gov

The chloro and methoxy groups can be used to fine-tune the selectivity and sensitivity of the sensor. For instance, the electronic properties of these substituents can influence the binding affinity of the amine group for a particular analyte.

Ligand Design in Coordination Chemistry and Catalysis

The 7-amino group of this compound provides a coordination site for metal ions, making it a potential ligand in coordination chemistry and catalysis. The indole nitrogen can also participate in metal coordination.

By coordinating to a metal center, this indole derivative can form complexes with interesting structural and electronic properties. These complexes can be investigated for their catalytic activity in various organic transformations. For example, nickel-catalyzed cross-coupling reactions have been shown to be effective for the synthesis of enantioenriched alkenes, and indole-based ligands could be explored in similar catalytic systems. acs.org

The chloro and methoxy substituents can influence the steric and electronic environment around the metal center, thereby affecting the catalytic activity and selectivity of the resulting complex. The design of new ligands is crucial for the development of more efficient and selective catalysts, and this compound offers a versatile platform for this purpose.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-4-methoxy-1H-indol-7-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via chlorination and methoxylation of indole precursors. Classical methods like the Bartoli or Bischler syntheses may be adapted, as seen in structurally similar indoles (e.g., 3-chloro-1H-indol-7-amine) . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Catalysts : Palladium or copper catalysts for cross-coupling reactions to introduce methoxy groups .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions .
    • Data : Yields for analogous compounds range from 38% to 92%, depending on purification steps (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methoxy at C4, chloro at C3). Aromatic protons typically appear at δ 6.8–7.5 ppm .
  • HRMS : Confirms molecular weight (theoretical: 196.63 g/mol) and isotopic patterns for chlorine .
  • XRD : Resolves regiochemical ambiguities in the indole core .

Advanced Research Questions

Q. How do the chloro and methoxy substituents affect the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The chloro group at C3 acts as a directing group for electrophilic substitution, while the methoxy at C4 enhances electron density, favoring Suzuki-Miyaura couplings .
  • Regioselectivity : Methoxy groups can sterically hinder reactions at C4, shifting reactivity to C5 or C6 positions .
    • Data Contradiction : Some studies report reduced yields in Buchwald-Hartwig aminations due to methoxy coordination with palladium, while others show improved stability .

Q. What strategies resolve contradictions in reported biological activities of similar indole derivatives?

  • Case Study : For 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine, conflicting IC50_{50} values (e.g., <3 nM vs. 10 nM in kinase assays) arise from:

  • Assay conditions : Varying ATP concentrations or incubation times .
  • Cell lines : Differential expression of target enzymes (e.g., FGFR1 vs. FGFR3) .
    • Methodology : Standardize protocols using recombinant enzymes and isogenic cell models to isolate variables .

Q. How can researchers address analytical challenges in quantifying trace impurities?

  • Advanced Techniques :

  • HPLC-MS/MS : Detects impurities at <0.1% levels using reverse-phase C18 columns and acetonitrile/water gradients .
  • Chiral HPLC : Resolves enantiomers if asymmetric synthesis introduces stereocenters .
    • Data : For 7-fluoro-4-methoxy-1H-indazol-3-amine, purity ≥95% was achieved via silica gel chromatography .

Structure-Activity Relationship (SAR) and Applications

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

  • Methodology :

  • Kinase inhibition assays : Screen against tyrosine kinases (e.g., FGFR, VEGFR) linked to angiogenesis .
  • Apoptosis assays : Use flow cytometry (Annexin V/PI staining) in colorectal (HCT-116) or breast cancer (MCF-7) cell lines .
    • Data : Analogous indazoles show IC50_{50} values of 1–10 μM in proliferation assays .

Q. How does the compound’s logP value influence its pharmacokinetic profile?

  • Computational Analysis :

  • Predicted logP (e.g., 2.45 for 4-chloro-7-methoxy-2H-chromen-2-one) correlates with membrane permeability .
  • ADMET modeling : Use SwissADME or PreADMET to optimize bioavailability by modifying methoxy or chloro substituents .

Key Considerations for Researchers

  • Safety : Handle with PPE due to potential mutagenicity (H315, H319 hazards in analogues) .
  • Scalability : Pilot-scale reactions (≥10 g) require optimized catalysts to maintain cost efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.